N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazole and thiophene intermediates, followed by their coupling with an appropriate phenoxyacetamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-phenoxyacetamide: shares similarities with other compounds containing imidazole and thiophene rings, such as:
Uniqueness
What sets this compound apart is the presence of the phenoxyacetamide moiety, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug development and other applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-15(16-8-5-11-24-16)20-17(21)9-10-19-18(22)13-23-14-6-3-2-4-7-14/h2-8,11-12H,9-10,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYYBURICKKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)COC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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